molecular formula C8H15NO B3294151 [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol CAS No. 88644-21-7

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

Cat. No.: B3294151
CAS No.: 88644-21-7
M. Wt: 141.21 g/mol
InChI Key: GUAWHSHTXVVCLZ-QMMMGPOBSA-N
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Description

“1-Azabicyclo[2.2.2]octane-3-methanol, (S)-” is a structurally unique compound . It’s an impurity of Cevimeline hydrochloride, which is a selective M1 receptor agonist . The compound is used in the preparation of agonists at nicotonic acetylcholine receptors .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “1-Azabicyclo[2.2.2]octane-3-methanol, (S)-” is unique and exhibits diverse chemistry . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages .


Chemical Reactions Analysis

The compound is highly strained, allowing it to participate in a range of strain-releasing reactions . These reactions typically cleave the central, strained bond to deliver cyclobutanes or azetidines . The nucleophilicity of the amine is high because the amine centers are unhindered .

Safety and Hazards

While specific safety and hazards for “1-Azabicyclo[2.2.2]octane-3-methanol, (S)-” are not mentioned in the search results, similar compounds like DABCO are known to be harmful . Precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and spark-proof tools and explosion-proof equipment is recommended .

Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWHSHTXVVCLZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
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[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
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[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Reactant of Route 5
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol
Reactant of Route 6
[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol

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